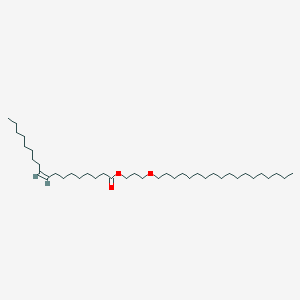
Oleic acid, 3-(octadecyloxy)propyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleic acid, 3-(octadecyloxy)propyl ester, also known as OOP, is a synthetic ester of oleic acid. It is a colorless, odorless, and tasteless liquid that is soluble in organic solvents. OOP is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
Oleic acid, 3-(octadecyloxy)propyl ester is believed to work by forming a monolayer on the surface of lipid bilayers, which can enhance the stability and permeability of liposomes. Oleic acid, 3-(octadecyloxy)propyl ester can also interact with cell membranes and alter their properties, which may affect the uptake and distribution of drugs.
Biochemical and Physiological Effects:
Oleic acid, 3-(octadecyloxy)propyl ester has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of enzymes and inhibit the growth of certain types of cancer cells. Oleic acid, 3-(octadecyloxy)propyl ester has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
Oleic acid, 3-(octadecyloxy)propyl ester has several advantages for use in laboratory experiments, including its stability, solubility, and ability to form stable emulsions. However, Oleic acid, 3-(octadecyloxy)propyl ester may also have limitations, such as its potential toxicity and the need for specialized equipment and techniques for its synthesis and characterization.
Orientations Futures
There are many potential future directions for research on Oleic acid, 3-(octadecyloxy)propyl ester, including the development of new formulations for drug delivery and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanisms of action of Oleic acid, 3-(octadecyloxy)propyl ester and its effects on different types of cells and tissues.
Méthodes De Synthèse
Oleic acid, 3-(octadecyloxy)propyl ester can be synthesized through various methods, including the reaction of oleic acid with 3-(octadecyloxy)propyl alcohol in the presence of a catalyst. The resulting product is then purified through distillation or chromatography.
Applications De Recherche Scientifique
Oleic acid, 3-(octadecyloxy)propyl ester has been extensively studied for its potential applications in various fields of research, including drug delivery, cosmetics, and biotechnology. Oleic acid, 3-(octadecyloxy)propyl ester is commonly used as a surfactant and emulsifier in the formulation of liposomes and other lipid-based delivery systems.
Propriétés
Numéro CAS |
17367-41-8 |
|---|---|
Nom du produit |
Oleic acid, 3-(octadecyloxy)propyl ester |
Formule moléculaire |
C39H76O3 |
Poids moléculaire |
593 g/mol |
Nom IUPAC |
3-octadecoxypropyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H76O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-37-34-38-42-39(40)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20H,3-17,19,21-38H2,1-2H3/b20-18- |
Clé InChI |
DGJSXVYZCNEXGC-ZZEZOPTASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



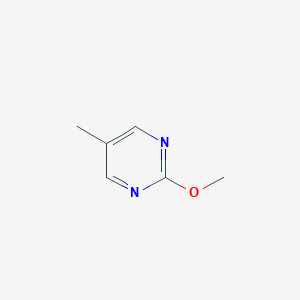

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
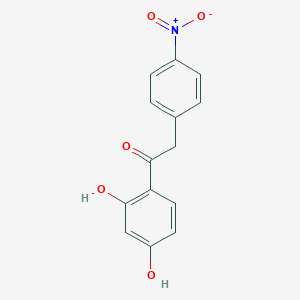
![(2R,3R,4S,5R)-5-[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamothioylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate](/img/structure/B102148.png)
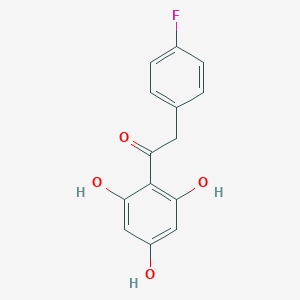



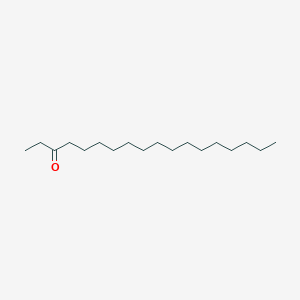

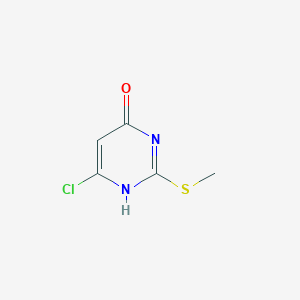

![2,7-Naphthalenedisulfonic acid, 4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B102169.png)